molecular formula C18H22N2O7S2 B3939500 1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate

1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate

Cat. No. B3939500
M. Wt: 442.5 g/mol
InChI Key: GFPWCYOSRRSBHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate, also known as MTSET, is a chemical compound that has been widely used in scientific research. It is a sulfhydryl-reactive compound that selectively modifies cysteine residues in proteins.

Mechanism of Action

1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate reacts with cysteine residues in proteins by forming a covalent bond. This covalent bond can affect the structure and function of the protein. 1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate can also act as a competitive inhibitor by binding to the active site of the protein.
Biochemical and Physiological Effects
1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate can affect the activity of proteins by modifying cysteine residues. This can lead to changes in protein structure and function. 1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate has been shown to affect ion channels, transporters, enzymes, and receptors. The effects of 1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate on protein activity depend on the location of the modified cysteine residue and the function of the protein.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate in lab experiments is its selectivity for cysteine residues. This allows researchers to selectively modify specific cysteine residues in proteins. However, one limitation of using 1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate is that it can affect the structure and function of the protein being studied. Careful controls must be used to ensure that the effects of 1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate on protein activity are accurately measured.

Future Directions

There are many future directions for the use of 1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate in scientific research. One direction is the development of new methods for the selective modification of cysteine residues in proteins. Another direction is the use of 1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate to study the structure and function of membrane proteins. 1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate can also be used to study the role of cysteine residues in protein-protein interactions. Additionally, 1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate can be used to study the effects of protein modification on disease states.

Scientific Research Applications

1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate has been widely used in scientific research as a tool to study protein structure and function. It is used to selectively modify cysteine residues in proteins to investigate their role in protein function. 1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate has been used to study ion channels, transporters, enzymes, and receptors.

properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-4-(thiophen-3-ylmethyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S2.C2H2O4/c1-21-15-2-4-16(5-3-15)23(19,20)18-9-7-17(8-10-18)12-14-6-11-22-13-14;3-1(4)2(5)6/h2-6,11,13H,7-10,12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPWCYOSRRSBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CSC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)sulfonyl-4-(thiophen-3-ylmethyl)piperazine;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate
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